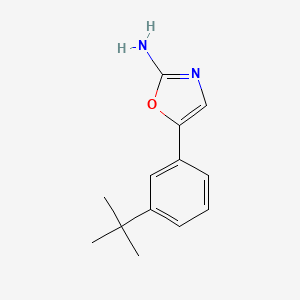
5-(3-(tert-Butyl)phenyl)oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(tert-Butyl)phenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group and a phenyl group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine typically involves the cyclization of β-hydroxy amides to oxazolines. One common method includes the use of reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which enable a mild and efficient cyclization process . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(tert-Butyl)phenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and phenyl derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
5-(3-(tert-Butyl)phenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3-(tert-Butyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The tert-butyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
5-(3-(tert-Butyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
5-(3-tert-butylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-5-9(7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15) |
Clave InChI |
NDSFEXIAPGAEGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)C2=CN=C(O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


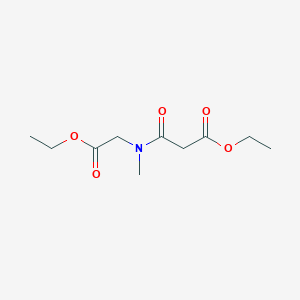
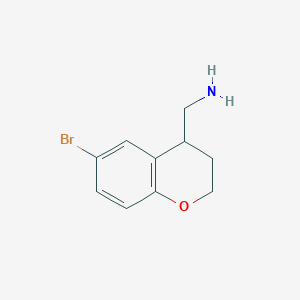
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
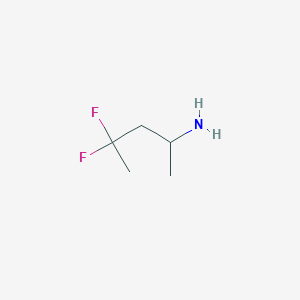
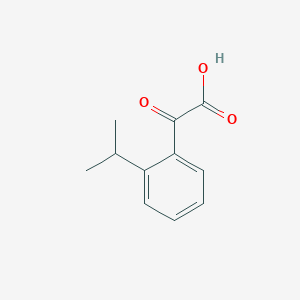
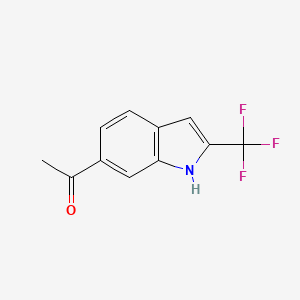

![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)
![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
